

Basic biological activity of Ethyl 4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Ethyl 4-hydroxyquinoline-3-carboxylate
Cat. No.:	B122597

[Get Quote](#)

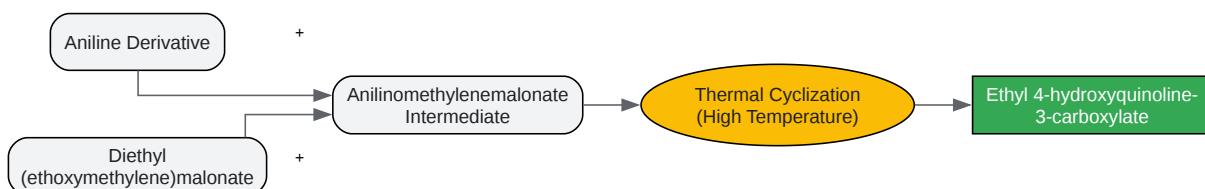
An In-depth Technical Guide to the Core Biological Activities of **Ethyl 4-hydroxyquinoline-3-carboxylate**

Authored by: Gemini, Senior Application Scientist Abstract

Ethyl 4-hydroxyquinoline-3-carboxylate is a versatile heterocyclic compound that serves as a pivotal structural motif and synthetic intermediate in the fields of medicinal chemistry, drug discovery, and agrochemicals.^[1] Its quinoline core is a "privileged scaffold," consistently found in molecules with a broad spectrum of biological activities. This guide provides an in-depth analysis of the foundational biological properties of **Ethyl 4-hydroxyquinoline-3-carboxylate** and its derivatives, focusing on anticancer, antimicrobial, and anti-inflammatory activities. We will explore the mechanisms of action, present key experimental data, and provide detailed protocols for assessing these biological functions, offering researchers and drug development professionals a comprehensive resource grounded in authoritative scientific evidence.

Introduction and Chemical Identity

Ethyl 4-hydroxyquinoline-3-carboxylate, with the molecular formula $C_{12}H_{11}NO_3$, is a crystalline powder characterized by a 4-hydroxy-2-quinolone tautomer.^{[2][3]} This structural feature is critical to its chemical reactivity and its ability to serve as a building block for more complex bioactive molecules.^{[1][4]} Its stability and versatility make it an invaluable starting


material for synthesizing a wide array of derivatives with enhanced therapeutic potential.[1][5] This guide will dissect its most significant biological roles, demonstrating its importance beyond that of a simple chemical intermediate.

Key Properties:

- CAS Number: 26892-90-0[1]
- Molecular Weight: 217.22 g/mol [1]
- Appearance: White to light yellow crystalline powder[1]
- Synonyms: 4-Hydroxyquinoline-3-carboxylic acid ethyl ester[1]

Synthetic Pathway: The Gould-Jacobs Reaction

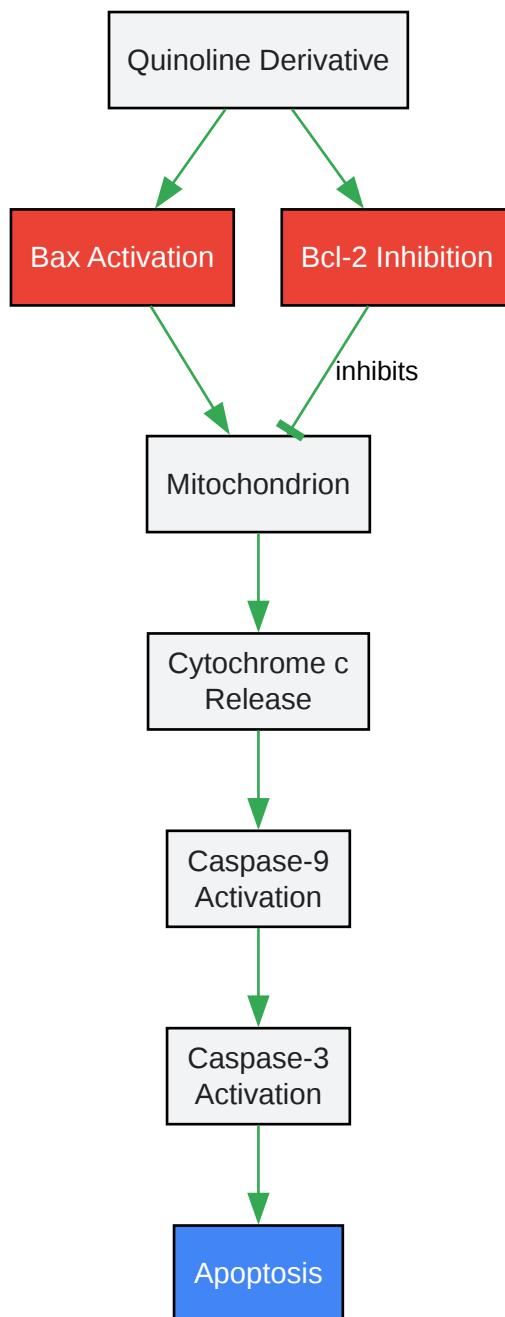
The synthesis of the 4-hydroxyquinoline scaffold is classically achieved via the Gould-Jacobs reaction. This process involves the reaction of an aniline with ethoxymethylenemalonic ester (or a similar malonic ester derivative), followed by a thermal cyclization. This robust method allows for the introduction of various substituents onto the quinoline ring, enabling the creation of diverse chemical libraries for biological screening.

[Click to download full resolution via product page](#)

Caption: A simplified workflow of the Gould-Jacobs reaction for synthesizing the quinoline core.

Anticancer and Cytotoxic Activity

The quinoline scaffold is a cornerstone in the development of oncology therapeutics. **Ethyl 4-hydroxyquinoline-3-carboxylate** itself is a precursor to potent anticancer agents, and its


derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.

[6][7][8]

Mechanism of Action

The anticancer effects of quinoline derivatives are often multi-faceted:

- Topoisomerase II Inhibition: Compounds like voreloxin, a 4-oxoquinoline analogue, function by intercalating into DNA and disrupting the activity of topoisomerase II, an enzyme essential for DNA replication in rapidly dividing cancer cells.[7]
- Induction of Apoptosis: Certain hybrid molecules derived from the quinolinone scaffold have been shown to induce programmed cell death (apoptosis).[9] This is often mediated by modulating the expression of key regulatory proteins like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).[9]
- Inhibition of Cellular Respiration: Studies on 4-hydroxyquinoline-3-carboxylic acids have revealed their ability to inhibit dehydrogenase enzymes, particularly mitochondrial malate dehydrogenase, thereby disrupting cellular respiration in tumor cells.[10]

[Click to download full resolution via product page](#)

Caption: The intrinsic apoptotic pathway potentially induced by quinoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

- **Cell Seeding:** Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Prepare serial dilutions of **Ethyl 4-hydroxyquinoline-3-carboxylate** derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
- **Absorbance Reading:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Summary of Cytotoxic Activity

The following table summarizes the reported cytotoxic activities of various 4-oxoquinoline-3-carboxamide derivatives, illustrating the potential of this chemical class.

Compound Derivative	Cancer Cell Line	IC ₅₀ (μM)	Reference
Derivative with m-F benzyl moiety	HCT-116 (Colon)	22.95	[8]
Derivative with m-CF ₃ benzyl moiety	HCT-116 (Colon)	23.41	[8]
Derivative 16b	ACP03 (Gastric)	Significant Activity	[7]
Derivative 17b	ACP03 (Gastric)	Significant Activity	[7]

Antimicrobial Activity

Historically, quinoline-based compounds have been paramount in the fight against infectious diseases. The discovery of the antibacterial effect of a 3-carboxyl-substituted 4-hydroxyquinoline was a serendipitous byproduct of chloroquine synthesis, which paved the way for the development of the entire class of fluoroquinolone antibiotics.[6]

Mechanism of Action

The primary antibacterial mechanism of quinolones involves the inhibition of essential bacterial enzymes responsible for DNA synthesis and replication:

- DNA Gyrase (Topoisomerase II): In Gram-negative bacteria, quinolones primarily target DNA gyrase, preventing the relaxation of supercoiled DNA, which is a prerequisite for replication and transcription.
- Topoisomerase IV: In Gram-positive bacteria, the main target is often Topoisomerase IV, which is crucial for separating daughter DNA strands after replication.

Inhibition of these enzymes leads to a rapid bactericidal effect. **Ethyl 4-hydroxyquinoline-3-carboxylate** serves as a key intermediate in synthesizing potent antibacterial agents that operate via this mechanism.[11][12]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

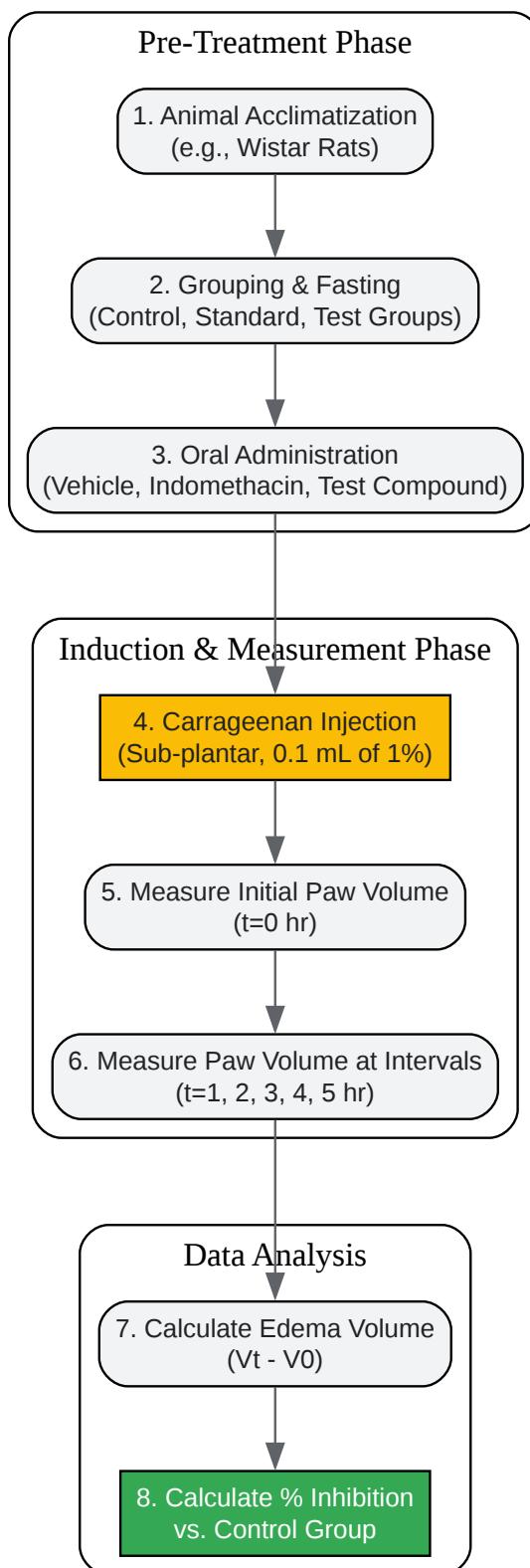
Step-by-Step Methodology:

- Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., *Staphylococcus aureus*, *Streptococcus pneumoniae*) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5×10^5 CFU/mL.
- Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.
- Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at 35-37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anti-inflammatory and Analgesic Activity

Derivatives of the 4-hydroxyquinoline scaffold have demonstrated significant potential as anti-inflammatory and analgesic agents.[\[13\]](#) Their activity often stems from the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action


The anti-inflammatory properties of quinoline derivatives are linked to:

- COX and LOX Inhibition: Some 4-hydroxy-3-quinolonecarboxamides inhibit the activity of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes that produce pro-inflammatory mediators like prostaglandins and leukotrienes.[\[13\]](#)[\[14\]](#)
- T-Cell Down-regulation: Certain substituted quinoline carboxylic acids exert their anti-inflammatory effects by down-regulating T-cell function, a mechanism distinct from traditional

NSAIDs.[\[15\]](#)

Experimental Workflow: In Vivo Anti-inflammatory Screening

The carrageenan-induced paw edema model in rodents is a classic and reliable assay for evaluating the acute anti-inflammatory activity of novel compounds.

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating acute anti-inflammatory activity using the carrageenan paw edema model.

Conclusion and Future Directions

Ethyl 4-hydroxyquinoline-3-carboxylate is far more than a simple synthetic intermediate; it is a privileged scaffold with inherent biological relevance. Its core structure is the foundation for compounds exhibiting significant anticancer, antimicrobial, and anti-inflammatory activities. The versatility of the quinoline ring allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile to enhance potency and selectivity.[\[1\]](#)[\[4\]](#)

Future research should focus on synthesizing novel derivatives and exploring their potential as multi-target agents, particularly in oncology and infectious diseases. Further investigation into the precise molecular targets and signaling pathways will be crucial for the rational design of next-generation therapeutics based on this remarkable chemical framework.

References

- Ethyl 4-hydroxyquinoline-3-carboxyl
- 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis - ChemicalBook.
- Ethyl 4-hydroxy-6-methylquinoline-3-carboxyl
- Ethyl 4-hydroxyquinoline-3-carboxyl
- In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)
- Ethyl 4-hydroxyquinoline-3-carboxyl
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central.
- 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed.
- Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC - NIH.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI.
- 4-Hydroxy-3-quinolincarboxamides with antiarthritic and analgesic activities - PubMed.
- Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and comput
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
- The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester | Journal of the American Chemical Society.

- Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... - PubMed.
- Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed.
- Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxyl
- Ethyl 4-hydroxyquinoline-3-carboxyl
- Agrochemical Advancements: The Role of Ethyl 4-Hydroxyquinoline-3-carboxyl
- Antimicrobial activity study of new quinazolin-4(3h)-ones against *Staphylococcus aureus* and *Streptococcus pneumoniae* - Eco-Vector Journals Portal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₂H₁₁NO₃ | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Ethyl 4-hydroxyquinoline-3-carboxylate (C₁₂H₁₁NO₃) [pubchemlite.lcsb.uni.lu]
- 4. Uninorte Tour Virtual | Virtual tour generated by Panotour and Livepano [comino.uninorte.edu.co]
- 5. Room 102 | BVV EN [bvv.cz]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions [pubmed.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Hydroxy-3-quinolincarboxamides with antiarthritic and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Basic biological activity of Ethyl 4-hydroxyquinoline-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122597#basic-biological-activity-of-ethyl-4-hydroxyquinoline-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com